Boc-5-acetamido-2-aminobenzoic acid
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Overview
Description
Boc-5-acetamido-2-aminobenzoic acid is a chemical compound with the molecular formula C14H18N2O5 and a molar mass of 294.3 g/mol . It is known for its applications in various fields of scientific research, particularly in the synthesis of peptides and other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-5-acetamido-2-aminobenzoic acid can be synthesized through a multi-step process. One common method involves the protection of the amino group of 5-amino-2-acetamidobenzoic acid with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Boc-5-acetamido-2-aminobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amino group can be replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are often carried out in polar aprotic solvents like DCM or acetonitrile.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in the presence of scavengers like water or anisole to capture the by-products.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles used in substitution reactions. For deprotection reactions, the primary product is the free amine derivative of 5-acetamido-2-aminobenzoic acid .
Scientific Research Applications
Boc-5-acetamido-2-aminobenzoic acid is widely used in scientific research, particularly in:
Chemistry: It serves as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein modifications.
Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Boc-5-acetamido-2-aminobenzoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, allowing for selective reactions at other sites of the molecule. Upon deprotection, the free amine can participate in further chemical reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
- Boc-5-acetamidoanthranilic acid
- 5-acetamido-2-(tert-butoxycarbonylamino)benzoic acid
Uniqueness
Boc-5-acetamido-2-aminobenzoic acid is unique due to its specific structure, which includes both an acetamido group and a Boc-protected amino group. This dual functionality makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are crucial .
Properties
IUPAC Name |
5-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-8(17)15-9-5-6-11(10(7-9)12(18)19)16-13(20)21-14(2,3)4/h5-7H,1-4H3,(H,15,17)(H,16,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOIHHGLRASUAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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